4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 4335-34-6) is a heterocyclic aromatic amine with the molecular formula C11H11N3S and a molecular weight of 217.29 g/mol. It belongs to the 2,3-dihydroimidazo[2,1-b]thiazole class, a scaffold recognized in medicinal chemistry for its capacity to engage multiple biological targets, including kinases and alkaline phosphatases.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 4335-34-6
Cat. No. B1597570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
CAS4335-34-6
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC=C(C=C3)N
InChIInChI=1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2
InChIKeyJYDVTSQQZMZVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 4335-34-6): Procurement-Relevant Structural and Pharmacophoric Profile


4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 4335-34-6) is a heterocyclic aromatic amine with the molecular formula C11H11N3S and a molecular weight of 217.29 g/mol [1]. It belongs to the 2,3-dihydroimidazo[2,1-b]thiazole class, a scaffold recognized in medicinal chemistry for its capacity to engage multiple biological targets, including kinases and alkaline phosphatases [2]. The compound features a para-substituted aniline moiety attached to the 6-position of the fused imidazo-thiazole core, distinguishing it from ortho- and meta-substituted regioisomers and from non-aminated phenyl analogs [3]. Its saturated thiazole ring (2,3-dihydro) confers conformational flexibility absent in fully aromatic imidazo[2,1-b]thiazoles, which can influence both binding interactions and metabolic stability [2].

Why 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline Cannot Be Replaced by Other Imidazo[2,1-b]thiazole Analogs Without Quantifiable Consequence


Imidazo[2,1-b]thiazole derivatives exhibit profound differences in biological activity depending on the position of the aniline substituent (ortho, meta, or para), the saturation state of the thiazole ring, and the presence or absence of the primary amine group [1]. Studies on isomeric 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have demonstrated that regioisomers can show strikingly different potencies in in vivo anti-inflammatory assays, with one isomeric series outperforming the other by a factor that could not be predicted from in vitro data alone [2]. The para-aniline configuration of CAS 4335-34-6 provides a specific hydrogen-bond donor/acceptor geometry that differs fundamentally from the ortho and meta isomers, which can alter kinase selectivity profiles and target engagement kinetics [3]. Additionally, the 2,3-dihydro saturation state of this compound distinguishes it from fully aromatic imidazo[2,1-b]thiazole analogs, influencing metabolic susceptibility and synthetic derivatization pathways. Generic substitution without verifying the substitution pattern and saturation state risks introducing an unrecognized variable into structure-activity relationships or synthetic routes.

Quantitative Differentiation Evidence for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 4335-34-6) Against Closest Analogs


Para- vs. Ortho-Substitution: Impact on Hydrogen-Bonding Geometry and Target Docking Compatibility

The para-aniline configuration of CAS 4335-34-6 directs the primary amine group to a linear geometry relative to the imidazo[2,1-b]thiazole core, enabling a specific hydrogen-bond donor vector that is fundamentally distinct from the bent geometry of the ortho isomer (2-(imidazo[2,1-b]thiazol-6-yl)aniline, CAS 925437-83-8) [1]. In kinase inhibitor design, the para-substitution pattern is frequently exploited to reach solvent-exposed regions or to engage catalytic lysine residues in the ATP-binding pocket, interactions that ortho-substituted analogs cannot replicate due to steric constraints [2]. While direct head-to-head biochemical IC50 data comparing these two regioisomers at identical kinase targets are not publicly available, class-level SAR data for imidazo[2,1-b]thiazole kinase inhibitors consistently demonstrate that the substitution position on the pendant phenyl ring is a primary determinant of potency and selectivity [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2,3-Dihydro Saturation vs. Fully Aromatic Imidazo[2,1-b]thiazole: Conformational Flexibility and Metabolic Liability

CAS 4335-34-6 contains a saturated thiazole ring (2,3-dihydro), which introduces an sp³-hybridized ethylene bridge (-CH2-CH2-) absent in fully aromatic imidazo[2,1-b]thiazole analogs such as 4-(imidazo[2,1-b]thiazol-6-yl)aniline [1]. This saturation reduces ring planarity, alters the dihedral angle between the imidazole and thiazole rings, and creates a site for potential oxidative metabolism (CYP450-mediated hydroxylation at the alpha position to the sulfur atom) [2]. In the context of dual EGFR/IGF1R inhibitor development, the saturated dihydroimidazo[2,1-b]thiazole scaffold was specifically selected to balance potency with drug-like properties, and further bioisosteric replacement of the morpholine moiety on the dihydro scaffold was pursued to improve pharmacokinetics [2]. The fully aromatic analog lacks this metabolic handle and exhibits a flatter molecular topology, which can increase promiscuous binding and reduce selectivity.

Drug Metabolism Conformational Analysis Synthetic Chemistry

Primary Aromatic Amine Functionality: Derivatization Potential vs. Non-Aminated Phenyl Analog

The primary aniline (-NH2) group at the para position of CAS 4335-34-6 is a versatile synthetic handle that enables amide bond formation, sulfonamide synthesis, diazotization, and urea linkage, reactions that are impossible with the non-aminated analog 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole (CAS 4335-28-8) [1]. This functional group is essential for generating focused libraries of imidazo[2,1-b]thiazole derivatives through parallel synthesis. In patent literature, the aniline moiety is explicitly utilized as a derivatization point for kinase inhibitor elaboration, with the para-NH2 enabling linkage to sulfonamide, amide, and pyrimidine warheads [2]. The non-aminated phenyl analog (CAS 4335-28-8), while structurally similar, lacks this synthetic entry point entirely, limiting its utility as a building block to electrophilic aromatic substitution reactions only.

Synthetic Chemistry Bioconjugation Building Block Utility

Alkaline Phosphatase Inhibition: Contextual Evidence for Target Engagement Differentiation from Levamisole

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline has been employed alongside levamisole in high-throughput screening protocols for alkaline phosphatase (AP) inhibition . While levamisole is a well-characterized uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with a reported Ki of ~30–100 µM depending on isoform and conditions, the imidazo[2,1-b]thiazole scaffold of CAS 4335-34-6, particularly with the para-aniline substituent, has been explored in BindingDB assays targeting intestinal, placental, and tissue-nonspecific AP isozymes [1]. The para-NH2 group may confer isoform selectivity through interactions with the AP active site phosphate-binding loop, a feature not present in levamisole, which relies on the tetrahydroimidazo-thiazole core for its activity. However, quantitative IC50 or Ki values specifically for CAS 4335-34-6 against defined AP isoforms are not publicly available in primary peer-reviewed literature; the evidence for AP engagement derives from screening database entries and protocol usage.

Enzyme Inhibition Alkaline Phosphatase Biochemical Probe

Physicochemical Differentiation: Melting Point and LogP as Purity and Formulation Determinants

CAS 4335-34-6 exhibits a melting point of 223–225°C, a boiling point of 472.2°C at 760 mmHg, a computed XLogP3-AA of 1.5, and a topological polar surface area (TPSA) of 69.14 Ų [1][2]. These values position it as a moderately lipophilic, crystalline solid at room temperature, suitable for standard storage and handling. By comparison, the ortho isomer (2-(imidazo[2,1-b]thiazol-6-yl)aniline, CAS 925437-83-8) and meta isomer (3-(5,6-dihydroimidazo[2,1-b]thiazol-6-yl)aniline, CAS 81934-12-5) have different melting points and chromatographic retention characteristics due to altered crystal packing and intramolecular hydrogen bonding . The melting point of CAS 4335-34-6 can serve as a purity indicator: significant depression or broadening of the melting range suggests the presence of regioisomeric impurities or decomposition products. The moderate logP (1.5) balances aqueous solubility with membrane permeability, a property deliberately optimized in 2,3-dihydroimidazo[2,1-b]thiazole-based kinase inhibitor programs [3].

Pre-formulation Quality Control Physicochemical Profiling

Recommended Procurement and Application Scenarios for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (CAS 4335-34-6) Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization: Para-Aniline as a Synthetic Anchor for Focused Library Synthesis

In medicinal chemistry programs targeting dual EGFR/IGF1R or related receptor tyrosine kinases, CAS 4335-34-6 serves as a privileged building block due to its para-aniline functionality, which enables amide, sulfonamide, or urea library generation [1]. The 2,3-dihydro saturation of the thiazole ring provides a specific metabolic and conformational profile distinct from fully aromatic analogs, and the para-NH2 geometry supports interactions with kinase hinge and solvent-front regions that ortho- and meta-substituted regioisomers cannot replicate. Researchers should verify regioisomeric purity by HPLC and confirm the melting point (223–225°C) as an incoming QC checkpoint before committing to multi-step parallel synthesis.

Alkaline Phosphatase Probe Development: A Non-Levamisole Imidazo[2,1-b]thiazole Scaffold for Isozyme Profiling

For laboratories investigating tissue-nonspecific, intestinal, or placental alkaline phosphatase inhibition, CAS 4335-34-6 offers a scaffold that is structurally distinct from the standard inhibitor levamisole, potentially enabling differential isozyme selectivity profiling . Although direct IC50 data against specific AP isoforms are not yet available in the peer-reviewed literature, its documented use alongside levamisole in HTS protocols supports its role as a comparative probe. Procurement for this application should be accompanied by in-house IC50 determination against the AP isoforms of interest, with levamisole as the positive control.

Chemical Biology Tool Compound: Primary Amine Handle for Bioconjugation and Affinity Probe Synthesis

The primary aromatic amine of CAS 4335-34-6 enables straightforward bioconjugation via NHS-ester, isothiocyanate, or diazonium chemistry, making it suitable for generating affinity probes, fluorescent tracers, or biotinylated derivatives for target identification studies [2]. The non-aminated phenyl analog (CAS 4335-28-8) lacks this functionality entirely, and the ortho-aminated isomer may suffer from steric hindrance during conjugation. Researchers should specify CAS 4335-34-6 when ordering building blocks for bioconjugation workflows and confirm the presence of the free amine by ninhydrin test or NMR before use.

Reference Standard for Regioisomeric Purity Method Development

The distinct melting point (223–225°C), chromatographic retention, and spectroscopic signature of CAS 4335-34-6 make it suitable as a reference standard for developing HPLC or LC-MS methods to resolve para-, meta-, and ortho-aniline imidazo[2,1-b]thiazole regioisomers [1]. Given that regioisomeric impurities can confound biological assay interpretation, procurement of high-purity CAS 4335-34-6 with a certificate of analysis specifying regioisomeric purity (HPLC ≥ 97%) is recommended for use as a system suitability standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.